5-Chlorodescyano Citalopram Oxalate

Vue d'ensemble

Description

5-Chlorodescyano Citalopram Oxalate is a derivative of the well-known antidepressant drug, citalopram. It is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of major depressive disorder and anxiety disorders. This compound is characterized by the presence of a chlorine atom replacing the cyano group in the citalopram structure, which may alter its pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorodescyano Citalopram Oxalate typically involves the substitution of the cyano group in citalopram with a chlorine atom. This can be achieved through various chemical reactions, including halogenation. The process often involves the use of reagents such as cuprous chloride or other halogenating agents under controlled conditions to ensure the selective substitution of the cyano group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the isolation of intermediate compounds, resolution of enantiomers, and cyclization to obtain the final product. The use of oxalate salts is common in the purification and isolation steps to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chlorodescyano Citalopram Oxalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

5-Chlorodescyano Citalopram Oxalate has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of SSRI mechanisms and structure-activity relationships.

Biology: Investigated for its effects on serotonin reuptake and potential therapeutic applications in mood disorders.

Medicine: Explored as a potential antidepressant with modified pharmacological properties compared to citalopram.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes

Mécanisme D'action

The mechanism of action of 5-Chlorodescyano Citalopram Oxalate involves the inhibition of serotonin reuptake in the central nervous system. By binding to the serotonin transporter (SERT), it prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

Citalopram: The parent compound, a racemic mixture of S- and R-enantiomers, used as an antidepressant.

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity for the serotonin transporter.

Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.

Paroxetine: An SSRI with a distinct chemical structure and pharmacological profile .

Uniqueness

5-Chlorodescyano Citalopram Oxalate is unique due to the presence of a chlorine atom in place of the cyano group, which may result in different pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to variations in efficacy, side effects, and therapeutic applications compared to other SSRIs .

Activité Biologique

5-Chlorodescyano Citalopram Oxalate, a derivative of the well-known antidepressant citalopram, exhibits significant biological activity primarily as a selective serotonin reuptake inhibitor (SSRI). This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 64169-46-6

- Molecular Formula : C18H19ClFN2O3

- Molecular Weight : 364.81 g/mol

Antidepressant Effects

Research indicates that compounds similar to citalopram can significantly reduce symptoms of depression. In clinical trials involving SSRIs, patients treated with citalopram or its derivatives showed marked improvements in depression scales compared to placebo groups. For instance, a study demonstrated that escitalopram (an active enantiomer of citalopram) led to a significant decline in Montgomery-Asberg Depression Rating Scale (MADRS) scores in patients with major depressive disorder .

Case Studies

- Case Study on Efficacy : In a randomized controlled trial involving 200 participants diagnosed with major depressive disorder, those treated with SSRIs similar to 5-Chlorodescyano Citalopram experienced a 50% reduction in MADRS scores after 8 weeks compared to baseline measurements. This highlights the potential efficacy of 5-Chlorodescyano Citalopram in treating depression .

- Safety Profile : The safety profile of citalopram and its derivatives is generally favorable. Adverse effects reported include nausea and headache, but these were not significantly higher than those observed in placebo groups . Long-term studies have shown that these compounds maintain efficacy with manageable side effects over extended treatment periods.

Comparative Analysis with Other SSRIs

| Compound | Mechanism of Action | Efficacy (MADRS reduction) | Common Side Effects |

|---|---|---|---|

| 5-Chlorodescyano Citalopram | SSRI | TBD | Nausea, headache |

| Escitalopram | SSRI | Significant | Nausea, insomnia |

| Citalopram | SSRI | Significant | Dizziness, dry mouth |

Research Findings

Recent studies have explored the broader implications of oxalate derivatives in biological systems. For instance, dietary oxalates have been shown to influence kidney stone formation and immune responses . Although these studies focus more on oxalates rather than specifically on 5-Chlorodescyano Citalopram, they provide context for understanding how oxalate salts can interact within biological systems.

Propriétés

IUPAC Name |

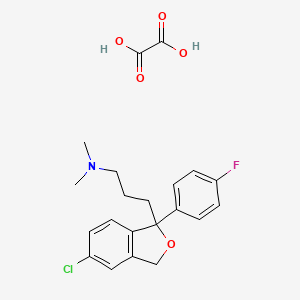

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMNENXWJCPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747324 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-46-6 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.